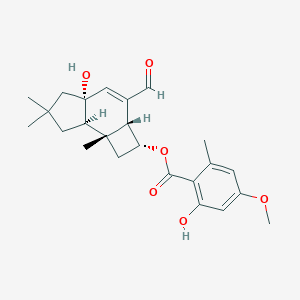
Armillaripin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound “Armillaripin” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Armillaripin” involves multiple steps, including the formation of the cyclobuta[e]inden core and the subsequent attachment of the benzoate moiety. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the formyl group would yield an alcohol.
科学的研究の応用
Pharmacological Applications
Armillaripin exhibits several pharmacological properties, making it a candidate for therapeutic use. Research has highlighted its potential in the following areas:
Anticancer Activity
Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human tumor cells, including H460 (lung cancer), MCF7 (breast cancer), and HT-29 (colon cancer) with IC50 values ranging from 4.6 to 5.5 µM . The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
This compound has been reported to exhibit antimicrobial activity against a range of pathogens. It demonstrates moderate to potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) as low as 5.6 µg/disk . Additionally, it has shown antifungal effects against species like Candida albicans.
Immunomodulatory Effects
Research indicates that this compound can enhance immune responses. It has been found to stimulate lymphocyte proliferation and increase the production of immunoglobulins in animal models, suggesting its potential as an immunotherapeutic agent . This property may be beneficial in developing treatments for immunocompromised patients.
Agricultural Applications
The bioactive properties of this compound extend beyond human health, with implications for agriculture:
Biopesticide Development
Due to its antimicrobial properties, this compound is being explored as a natural biopesticide. Its effectiveness against plant pathogens could provide an eco-friendly alternative to synthetic pesticides, reducing chemical residues in food products while maintaining crop health .
Plant Growth Promotion
Some studies suggest that compounds like this compound can enhance plant growth by improving nutrient uptake and resistance to stressors such as drought or disease . This application is particularly relevant in sustainable agriculture practices.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various applications:
作用機序
The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclobuta[e]inden derivatives and benzoate esters. These compounds share structural features but may differ in their functional groups and stereochemistry.
Uniqueness
The uniqueness of “Armillaripin” lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
特性
CAS番号 |
129741-56-6 |
|---|---|
分子式 |
C24H30O6 |
分子量 |
414.5 g/mol |
IUPAC名 |
[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C24H30O6/c1-13-6-15(29-5)7-16(26)19(13)21(27)30-17-9-23(4)18-10-22(2,3)12-24(18,28)8-14(11-25)20(17)23/h6-8,11,17-18,20,26,28H,9-10,12H2,1-5H3/t17-,18-,20-,23-,24+/m1/s1 |
InChIキー |
BGKXQRPQNIXIMH-MEVKZITKSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC |
異性体SMILES |
CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@H]2C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)C)O)OC |
正規SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC |
melting_point |
202-204°C |
物理的記述 |
Solid |
同義語 |
armillaripin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















